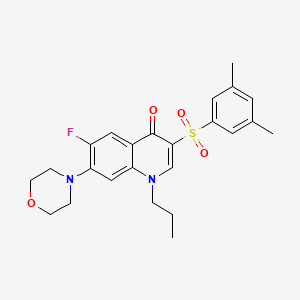

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a quinolinone, a morpholine ring, and a benzenesulfonyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and possibly X-ray single crystal diffraction .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the quinolinone part of the molecule could undergo various reactions, such as nucleophilic addition or substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinolinone and morpholine rings could affect its solubility, melting point, and other physical properties .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

A study described an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist with significant efficacy in preclinical tests relevant to clinical efficacy in emesis and depression. This compound's water solubility and oral activity suggest its potential application in developing treatments for conditions mediated by the NK1 receptor (Harrison et al., 2001).

Antimicrobial and Antituberculosis Activity

Another research effort synthesized a compound through the refluxing of 1,3,4 oxadiazole-2-thiol, showing remarkable anti-TB activity and superior antimicrobial activity. The structural characteristics of this compound, especially its morpholine and fluorophenyl segments, underline the potential for designing molecules targeting infectious diseases (Mamatha S.V et al., 2019).

Photovoltaic Applications

Research into carboxylated cyanine dyes for dye-sensitized solar cells (DSSCs) indicates the application of structurally similar compounds in enhancing photoelectric conversion efficiency. This work demonstrates the role of these compounds in improving the performance of renewable energy technologies (Wenjun Wu et al., 2009).

Organic Light-Emitting Diodes (OLEDs)

A study on homoleptic cyclometalated iridium complexes revealed their highly efficient red phosphorescence, applicable in OLED technology. The research presents an example of how compounds with certain structural features can contribute to the development of advanced materials for electronic displays (A. Tsuboyama et al., 2003).

Anticancer Drug Development

Compounds with the 2-oxoquinoline structure have been evaluated for their antitumor activities against various cancer cell lines. This exploration showcases the potential of structurally related compounds in medicinal chemistry, particularly in discovering new anticancer agents (Yilin Fang et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control .

Biochemical Pathways

The inhibition of protein kinases affects various biochemical pathways. These enzymes are involved in numerous cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . Therefore, the inhibition of these enzymes can have significant downstream effects on these pathways .

Result of Action

The result of the compound’s action is the disruption of normal cellular processes controlled by protein kinases. This can lead to changes in cell growth, differentiation, migration, and metabolism . In the context of cancer treatment, this disruption can inhibit the growth and spread of cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4S/c1-4-5-27-15-23(32(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-6-8-31-9-7-26/h10-15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYFIEKZPWCWQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2927808.png)

![2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2927812.png)

![6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2927814.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2927819.png)

![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)

![Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2927824.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide](/img/structure/B2927827.png)